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Compound of Interest

Compound Name:
N-[2-(dimethylamino)ethyl]-2-

methylpropanamide

CAS No.: 63224-17-9

Cat. No.: B3055151 Get Quote

Executive Summary
CAS 63224-17-9 (N-[2-(Dimethylamino)ethyl]-2-methylpropanamide) is a functionalized

amide often encountered as a process impurity or intermediate in the synthesis of local

anesthetics and antiarrhythmic drugs containing the N,N-dimethylethylenediamine moiety.[1]

Differentiation of this compound from its structural homologs (e.g., Acetyl or Propionyl analogs)

is critical in trace-level impurity profiling. This guide compares the MS/MS fragmentation

performance of CAS 63224-17-9 against its closest "Alternative"—the Acetyl homolog (N-[2-

(Dimethylamino)ethyl]acetamide)—to demonstrate the specificity of isobutyryl-characteristic

ions.
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Property Target Compound Alternative (Homolog)

CAS Number 63224-17-9 123-00-0 (approx. analog)

Chemical Name
N-[2-(Dimethylamino)ethyl]-2-

methylpropanamide

N-[2-

(Dimethylamino)ethyl]acetamid

e

Structure

Molecular Formula C₈H₁₈N₂O C₆H₁₄N₂O

Monoisotopic Mass 158.14 Da 130.11 Da

Precursor Ion [M+H]⁺ m/z 159.1 m/z 131.1

Experimental Protocol (LC-MS/MS)
To replicate the fragmentation data described below, the following ESI-MS/MS conditions are

recommended. This protocol ensures the generation of diagnostic product ions while

minimizing in-source fragmentation.

Ionization Source: Electrospray Ionization (ESI), Positive Mode

Capillary Voltage: 3.0 kV

Cone Voltage: 25 V (Optimized to prevent in-source loss of water/amine)

Collision Gas: Argon (1.5 mTorr)

Collision Energy (CE):

Low (10-15 eV): Preserves the molecular ion and generates high-mass fragments (m/z

89).

High (25-35 eV): Promotes secondary fragmentation to diagnostic iminium ions (m/z 58,

72).

Fragmentation Analysis: CAS 63224-17-9
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The fragmentation of the protonated precursor [M+H]⁺ (m/z 159) follows three distinct

mechanistic pathways driven by the charge localization on the tertiary amine and the amide

nitrogen.

Pathway A: Amide Bond Cleavage (Diagnostic)
The most abundant cleavage occurs at the amide bond. The charge can be retained on either

the amine side or the acyl side, though the amine side is favored due to the high basicity of the

tertiary nitrogen.

Product Ion m/z 89:

Mechanism:[2] Inductive cleavage of the amide C-N bond with hydrogen transfer. This is a

"backbone" ion shared with all analogs sharing the diamine tail.

Product Ion m/z 71:

(Isobutyrylium ion)

Mechanism: Alpha-cleavage adjacent to the carbonyl.

Significance:Specific to CAS 63224-17-9.[1][3][4][5] Differentiates it from the Acetyl analog

(which would yield m/z 43).

Pathway B: Alpha-Cleavage (Amine Specific)
Driven by the tertiary amine, radical-induced cleavage generates the stable dimethyliminium

ion.

Product Ion m/z 58:

Mechanism: Homolytic cleavage of the C-C bond adjacent to the tertiary nitrogen.

Significance: High-intensity ion, useful for "Class Identification" (confirms the presence of a

dimethylaminoethyl group).

Pathway C: McLafferty-Like Rearrangement
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While less dominant in simple amides, the loss of neutral dimethylamine is observed at higher

collision energies.

Product Ion m/z 114:

Mechanism:[2] Loss of 45 Da (dimethylamine).

Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for the fragmentation of m/z 159.

Precursor Ion [M+H]+
m/z 159
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Dominant at High CE

Product Ion m/z 114
[M - HN(CH3)2]+
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Figure 1: Mechanistic fragmentation map of CAS 63224-17-9 showing primary product ions m/z

89, 71, and 58.

Comparative Performance: Target vs. Alternative
In impurity profiling, distinguishing the target (Isobutyryl) from the Alternative (Acetyl) is crucial.

The table below summarizes the MRM (Multiple Reaction Monitoring) transitions that provide

specificity.
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Feature
CAS 63224-17-9

(Target)

Acetyl Analog

(Alternative)
Performance Insight

Precursor Ion 159.1 131.1

Mass shift of +28 Da

(C₂H₄) clearly

separates the species

in MS1.

Primary Quantifier 159 → 58 131 → 58

Both share the m/z 58

fragment. Low

Specificity if

chromatographic

separation is poor.

Specific Qualifier 159 → 71 131 → 43

High Specificity. The

m/z 71 ion confirms

the isobutyryl tail,

whereas m/z 43

confirms acetyl.

Backbone Qualifier 159 → 89 131 → 89

Shared fragment.

Useful for confirming

the amine

substructure but not

for differentiation.

Collision Energy
Higher CE required for

m/z 58

Lower CE suffices for

m/z 43

The isobutyryl group

provides steric bulk,

slightly stabilizing the

amide bond.

Conclusion: For unambiguous identification, do not rely solely on the m/z 58 transition, as it is

common to all N,N-dimethylaminoethyl amides. You must monitor the 159 → 71 transition to

confirm the specific acyl chain identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 540792-73-2|N-Cyclopropyl-2,2-dimethyl-propanamide|BLD Pharm [bldpharm.com]

2. assets.thermofisher.com [assets.thermofisher.com]

3. 1339873-33-4|N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide|BLD Pharm
[bldpharm.com]

4. 1219957-57-9|2-Amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide
dihydrochloride|BLD Pharm [bldpharm.com]

5. 21678-37-5|N,N-Dimethylisobutyramide|BLD Pharm [bldpharm.com]
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of CAS 63224-17-9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055151#mass-spectrometry-fragmentation-pattern-
of-cas-63224-17-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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